N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLNDWNPKGEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine moiety, oxazole, and isoxazole rings, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 443.9 g/mol.
Synthesis Overview:
The synthesis typically involves multiple steps, starting from commercially available piperazine derivatives and utilizing reagents such as oxalyl chloride and various amines. Techniques like chromatography are often employed for purification to achieve high yields and purity levels.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds containing piperazine and oxazole derivatives. For instance, compounds derived from piperazine have demonstrated significant antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines. For example, derivatives linked to piperazine have exhibited antiproliferative effects against non-small cell lung cancer and melanoma cell lines, with inhibition percentages exceeding 90% in certain cases .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various pharmacological effects. Molecular docking studies have suggested that the compound may interact with key amino acids in target proteins, influencing their function .
Case Studies and Research Findings
- Molecular Docking Studies :
- In Vitro Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Piperazine + Isoxazole | Moderate (MIC comparable to ciprofloxacin) | High (IC50 < 10 μM) |
| Compound B | Piperazine + Oxazole | Significant (effective against multiple strains) | Moderate (IC50 ~ 15 μM) |
| This compound | Piperazine + Oxazole + Isoxazole | Promising (further studies needed) | High (preliminary results indicate >90% inhibition in certain cell lines) |
Scientific Research Applications
N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide has been studied for its potential biological activities, particularly in pharmacology:
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperazine can inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .
Therapeutic Applications
Given its structural complexity and biological activity, this compound may have several therapeutic applications:
Potential Uses in Drug Development
The compound's unique structure makes it a candidate for further development in drug discovery programs aimed at treating cancer and other diseases. Its ability to interact with multiple biological targets could lead to the development of multi-targeted therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
